Latamoxef (stereochemistry undefined)
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Overview
Description
Latamoxef, also known as moxalactam, is an oxacephem antibiotic that is typically grouped with cephalosporins. Unlike cephalosporins, which have a sulfur atom in their core structure, oxacephems like latamoxef have an oxygen atom instead. This compound is known for its broad-spectrum antibacterial activity and has been used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of latamoxef involves several steps, starting from the benzhydrol ester of 6-aminopenicillanic acid. The key steps include:
S-chlorination and Base Treatment: The benzhydrol ester is S-chlorinated and treated with a base, leading to the formation of an intermediate sulfenyl chloride.
Displacement with Propargyl Alcohol: This intermediate undergoes displacement with propargyl alcohol in the presence of zinc chloride, resulting in a diastereoisomer.
Side Chain Protection and Reduction: The side chain is protected as phenylacetylamide, and the triple bond is partially reduced using a Lindlar catalyst.
Epoxidation and Opening: The reduced product is epoxidized with mCPBA and then opened with 1-methyl-1H-tetrazole-5-thiol to introduce the future C-3 side chain.
Oxidation and Ozonolysis: Jones oxidation followed by ozonolysis and reaction with SOCl2 and pyridine gives the halide intermediate.
Intramolecular Wittig Reaction: The final step involves displacement with PPh3 and Wittig olefination to form the 1-oxacephem structure.
Industrial Production Methods
Industrial production of latamoxef involves similar synthetic routes but is optimized for large-scale production. The process includes recrystallization methods to obtain high-purity latamoxef sodium intermediate solvate, which ensures good stability and easy storage .
Chemical Reactions Analysis
Latamoxef undergoes various chemical reactions, including:
Oxidation: Jones oxidation is used in its synthesis to introduce specific functional groups.
Reduction: Partial reduction of triple bonds using Lindlar catalyst.
Substitution: Displacement reactions with propargyl alcohol and 1-methyl-1H-tetrazole-5-thiol.
Epoxidation: Formation of epoxides using mCPBA.
Ozonolysis: Cleavage of double bonds to form aldehydes or ketones.
Common reagents used in these reactions include zinc chloride, Lindlar catalyst, mCPBA, SOCl2, and PPh3. The major products formed include various intermediates leading to the final 1-oxacephem structure .
Scientific Research Applications
Latamoxef has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their synthesis.
Biology: Investigated for its effects on bacterial cell wall synthesis and its interactions with bacterial enzymes.
Medicine: Used to treat infections caused by gram-positive and gram-negative bacteria, including meningitis, respiratory tract infections, and urinary tract infections
Mechanism of Action
Latamoxef works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (penicillin-binding protein) by opening the lactam ring. This inactivation prevents the formation of cross-links between peptidoglycan strands, inhibiting the final stage of bacterial cell wall synthesis. The resulting cell lysis is mediated by bacterial autolytic enzymes .
Comparison with Similar Compounds
Latamoxef is similar to other beta-lactam antibiotics, such as cephalosporins, but has unique features due to its oxacephem structure. Similar compounds include:
Cephalosporins: Share a similar mechanism of action but have a sulfur atom in their core structure.
Carbapenems: Another class of beta-lactam antibiotics with a broader spectrum of activity.
Monobactams: Beta-lactam antibiotics with a monocyclic structure.
Penicillins: The original beta-lactam antibiotics with a different core structure
Latamoxef’s unique oxacephem structure provides it with distinct pharmacological properties, making it a valuable antibiotic in certain clinical scenarios .
Properties
IUPAC Name |
7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCSIUVGFCSJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860804 |
Source
|
Record name | 7-[2-Carboxy(4-hydroxyphenyl)acetamido]-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78997-87-2 |
Source
|
Record name | 7-[2-Carboxy(4-hydroxyphenyl)acetamido]-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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